molecular formula C23H22FN5O3 B2403039 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921897-58-7

2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2403039
CAS No.: 921897-58-7
M. Wt: 435.459
InChI Key: PAALUAUKJJWBHB-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 2-fluorophenoxy group and a 3-methylbenzyl substituent. Its structure integrates an acetamide linker connecting the phenoxy moiety to the pyrazolo-pyrimidinone core, which is further substituted with a methylbenzyl group at position 3. The fluorine atom on the phenoxy group and the methyl group on the benzyl ring are critical for modulating electronic properties, solubility, and target binding affinity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAALUAUKJJWBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide, a complex organic molecule, has garnered attention for its potential biological activities. This article examines its synthesis, pharmacological properties, and specific biological activities, particularly focusing on its anticonvulsant effects and potential applications in treating non-small cell lung cancer (NSCLC).

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5O3C_{23}H_{22}FN_5O_3, with a molecular weight of approximately 435.46 g/mol. The structure includes a fluorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. It has been synthesized and tested in various animal models, specifically the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The compound demonstrated considerable anticonvulsant activity in both models, suggesting a potential mechanism involving benzodiazepine receptors and possibly other unknown pathways .

Table 1: Anticonvulsant Activity in Animal Models

ModelDose (mg/kg)Efficacy (%)Mechanism
PTZ1080Benzodiazepine receptor modulation
MES2075Unknown mechanism

Non-Small Cell Lung Cancer (NSCLC)

The compound has also been explored as a dual inhibitor of EGFR and c-Met pathways in NSCLC treatment. Research indicates that derivatives of this compound have been synthesized and evaluated for their effectiveness against NSCLC cell lines. The dual inhibition mechanism is crucial as it targets two critical pathways involved in tumor growth and metastasis.

Case Study: Efficacy Against NSCLC

In vitro studies showed that the compound significantly inhibited cell proliferation in various NSCLC cell lines. The IC50 values ranged from 1 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow interaction with specific biological targets:

  • Benzodiazepine Receptor Interaction : The presence of the pyrazolo moiety may facilitate binding to GABA receptors, enhancing inhibitory neurotransmission.
  • EGFR/c-Met Inhibition : The fluorophenoxy group is hypothesized to enhance selectivity towards EGFR and c-Met receptors, reducing off-target effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycle: The pyrazolo[3,4-d]pyrimidinone scaffold is shared with compounds in and , but differs from pyrazolo[1,5-a]pyrimidines (e.g., DPA-714 in ) and pyrazolo[4,3-c]benzothiazines ().
  • Substituents: Phenoxy Group: The 2-fluorophenoxy group contrasts with 2,4-dichlorophenoxy () and 4-(2-fluoroethoxy)phenyl (DPA-714, ). Fluorine reduces metabolic degradation compared to chlorine . Benzyl Group: The 3-methylbenzyl substituent differs from 4-methylbenzyl () and 2-fluorobenzyl (), impacting steric hindrance and lipophilicity.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Phenoxy/Benzyl) Molecular Weight* Key Structural Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-fluorophenoxy, 3-methylbenzyl ~515.5 (calc.) Optimized for solubility -
2-(2,4-Dichlorophenoxy)-... () Pyrazolo[3,4-d]pyrimidinone 2,4-dichlorophenoxy, 4-methylbenzyl ~546.3 (calc.) Higher logP due to Cl
DPA-714 () Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl ~415.4 (calc.) Enhanced brain uptake
Compound Pyrazolo[4,3-c]benzothiazine 2-fluorobenzyl 428.3 (MS) Crystallographic stability

*Calculated using average atomic masses.

Pharmacological and Physicochemical Properties

  • Target Selectivity: Fluorine in the phenoxy group may enhance binding to hydrophobic pockets in kinase targets, as seen in related fluorinated pyrimidines (). DPA-714’s fluoroethoxy group improves TSPO receptor affinity and brain penetration .
  • Metabolic Stability : Fluorine reduces oxidative metabolism compared to chlorine or methyl groups, as observed in and .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce fluorophenoxy or pyrazolo-pyrimidinyl moieties .
  • Reduction steps with iron powder in acidic media (e.g., HCl) to convert nitro intermediates to amines, requiring pH control to avoid side products .
  • Condensation using coupling agents (e.g., EDCI or DCC) for acetamide bond formation .

Yield optimization strategies:

  • Use catalytic additives (e.g., DMAP) to enhance coupling efficiency.
  • Purify intermediates via column chromatography or recrystallization to reduce impurities.
  • Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolves 3D molecular conformation, including bond angles and stereochemistry (e.g., pyrazolo-pyrimidine core geometry) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; pyrimidine carbonyl at ~170 ppm).
    • 2D NMR (COSY, HSQC) validates connectivity in complex regions (e.g., ethylacetamide linker) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .

Advanced: How can computational methods assist in predicting reactivity or resolving conflicting spectral data?

Answer:

  • Quantum chemical calculations (DFT or ab initio):
    • Predict reaction pathways (e.g., nucleophilic substitution energetics for fluorophenoxy attachment) .
    • Simulate NMR/IR spectra to cross-validate experimental data, resolving ambiguities (e.g., overlapping proton signals) .
  • Molecular docking : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize derivatives for synthesis .
  • Machine learning : Trains models on reaction databases to optimize conditions (e.g., solvent selection for condensation steps) .

Advanced: How should researchers address contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

Answer:

  • Experimental design adjustments :
    • Use standardized assays (e.g., ATP-binding kinase assays) to minimize variability .
    • Validate in vitro results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Pharmacokinetic profiling :
    • Measure solubility, metabolic stability, and membrane permeability (Caco-2 assays) to explain in vivo discrepancies .
    • Adjust formulations (e.g., PEGylation) to enhance bioavailability .
  • Control for off-target effects :
    • Perform siRNA knockdowns or CRISPR edits to confirm target specificity .

Advanced: What strategies are recommended for improving metabolic stability without compromising potency?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Replace metabolically labile groups (e.g., methylbenzyl with trifluoromethyl) .
    • Introduce steric hindrance near hydrolysis-prone sites (e.g., acetamide linker) .
  • Isotope labeling : Use deuterium at vulnerable C-H bonds (e.g., pyrazolo-pyrimidine core) to slow CYP450-mediated degradation .
  • Prodrug approaches : Mask polar groups (e.g., phosphonate esters) to enhance cell permeability, with enzymatic cleavage in target tissues .

Advanced: How can researchers integrate high-throughput screening with mechanistic studies?

Answer:

  • Fragment-based screening : Identify lead fragments via X-ray crystallography or SPR, then optimize via iterative synthesis .
  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) and correlate with cellular IC₅₀ values .
  • Transcriptomics/proteomics : Pair HTS data with RNA-seq or SILAC-MS to map downstream pathways (e.g., apoptosis markers after kinase inhibition) .

Advanced: What are the best practices for validating target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts post-treatment .
  • Photoaffinity labeling : Use UV-activatable probes (e.g., diazirine tags) to covalently crosslink the compound to its target for pull-down/MS identification .
  • BRET/FRET biosensors : Quantify real-time target modulation (e.g., kinase activation/inhibition) in live cells .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions :
    • Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .
    • Use amber vials to protect light-sensitive groups (e.g., pyrimidine carbonyl) .
  • Stability testing :
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
    • Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical formation .

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